methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been widely studied for their potential therapeutic applications in cancer treatment and other diseases. MS-275 is one of the most promising HDAC inhibitors that has been extensively studied for its antitumor effects.
Wirkmechanismus
Methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate exerts its antitumor effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which leads to the repression of gene expression. By inhibiting HDAC enzymes, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce the acetylation of non-histone proteins such as transcription factors, leading to the modulation of gene expression.
Biochemical and Physiological Effects
methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce various biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has also been shown to induce apoptosis, which is a programmed cell death mechanism that eliminates damaged or abnormal cells. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce differentiation, which is a process that transforms cancer cells into more specialized and less aggressive cells. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has also been shown to modulate the expression of various genes involved in cell signaling, cell adhesion, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has several advantages as a research tool in the field of cancer biology. It is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDAC enzymes in cancer development and progression. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. However, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate also has some limitations for lab experiments. It has been shown to induce toxicity in normal cells at high concentrations, which limits its therapeutic potential. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate. One direction is to study the potential applications of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate in combination therapy with other chemotherapeutic agents. Another direction is to study the potential applications of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate in other diseases such as neurodegenerative disorders, inflammatory diseases, and viral infections. Moreover, future research can focus on developing more potent and selective HDAC inhibitors that can overcome the limitations of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate. Finally, future research can focus on developing new delivery methods for methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate that can improve its solubility and bioavailability in vivo.
Conclusion
methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate is a promising HDAC inhibitor that has shown potential therapeutic applications in cancer treatment and other diseases. The synthesis method of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate involves a series of chemical reactions that yield the final product. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate exerts its antitumor effects by inhibiting the activity of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce various biochemical and physiological effects in cancer cells, including cell cycle arrest, apoptosis, and differentiation. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has several advantages as a research tool in the field of cancer biology, but also has some limitations for lab experiments. Finally, future research can focus on developing more potent and selective HDAC inhibitors and new delivery methods for methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate.
Synthesemethoden
The synthesis of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate involves a series of chemical reactions that start with the condensation of 3-hydroxybenzoic acid with piperidine in the presence of thionyl chloride. The resulting product is then treated with methylsulfonyl chloride to obtain the intermediate product, which is further reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to yield the final product, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent antitumor agent. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has also been studied for its potential applications in other diseases such as neurodegenerative disorders, inflammatory diseases, and viral infections.
Eigenschaften
IUPAC Name |
methyl 3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-22-15(19)12-4-3-5-13(10-12)16-14(18)11-6-8-17(9-7-11)23(2,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRGNYCPKFYBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.